molecular formula C22H22FN3O3 B11002631 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methoxyphenyl)-4-oxobutanamide

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methoxyphenyl)-4-oxobutanamide

Cat. No.: B11002631
M. Wt: 395.4 g/mol
InChI Key: IFYLLUUVXLFYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methoxyphenyl)-4-oxobutanamide is a complex organic compound that features a unique structure combining a fluorinated pyridoindole core with a methoxyphenyl-substituted oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methoxyphenyl)-4-oxobutanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridoindole Core: This can be achieved through a cyclization reaction involving a suitable indole derivative and a fluorinated precursor.

    Introduction of the Methoxyphenyl Group: This step involves a substitution reaction where the methoxyphenyl group is introduced onto the pyridoindole core.

    Formation of the Oxobutanamide Moiety: This involves the reaction of the intermediate with a butanoyl chloride derivative under appropriate conditions to form the final oxobutanamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorinated and methoxyphenyl sites, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways or receptors.

    Industry: It can be used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridoindole core may facilitate binding to these targets, while the methoxyphenyl and oxobutanamide moieties contribute to the compound’s overall activity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methoxyphenyl)-4-oxobutanamide stands out due to its combination of a fluorinated pyridoindole core with a methoxyphenyl-substituted oxobutanamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-N-(3-methoxyphenyl)-4-oxobutanamide

InChI

InChI=1S/C22H22FN3O3/c1-29-16-4-2-3-15(12-16)24-21(27)7-8-22(28)26-10-9-20-18(13-26)17-11-14(23)5-6-19(17)25-20/h2-6,11-12,25H,7-10,13H2,1H3,(H,24,27)

InChI Key

IFYLLUUVXLFYEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.